

Core Chemical Identity and Physicochemical Profile

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Compound of Interest

Compound Name: *Methyl 4-oxobutyrate*

Cat. No.: *B079141*

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Methyl 4-oxobutanoate, with the IUPAC name methyl 4-oxobutanoate, is a unique linear C5 molecule possessing both an aldehyde and a methyl ester functional group.^[1] This dual reactivity is the cornerstone of its utility as a versatile building block in complex molecular architecture.

Identifiers and Nomenclature

A compound's name is its primary identifier, yet numerous synonyms are used in literature and commercial listings. Familiarity with these is crucial for effective literature searching and procurement.

Identifier	Value
IUPAC Name	methyl 4-oxobutanoate ^[1]
CAS Number	13865-19-5 ^{[1][2]}
Molecular Formula	C ₅ H ₈ O ₃ ^{[1][2][3]}
Molecular Weight	116.12 g/mol ^{[1][4][5]}
Common Synonyms	Methyl 4-oxobutyrate, 4-Oxobutanoic acid methyl ester, Methyl 3-formylpropionate, β -Carbomethoxypropionaldehyde, Succinaldehydic acid methyl ester ^{[1][2]}

Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification strategies. Methyl 4-oxobutanoate is a colorless oil with a characteristic fruity odor.^[3] Its high solubility in polar solvents, including water and ethanol, simplifies its use in a variety of reaction media.^[3]

Property	Value	Source
Appearance	Colorless oil with a fruity odor	[3]
Boiling Point	187-188 °C (lit.)	[4]
Density	1.109 g/mL at 25 °C (lit.)	[4]
Refractive Index	n _{20/D} 1.424 (lit.)	[4]
Flash Point	86.1 °C	
Storage Temperature	2-8°C	[4]

Synthesis Pathway: Palladium-Catalyzed Carbonylation

While several synthetic routes exist, a prominent industrial method involves the palladium-catalyzed reaction of acrolein, carbon monoxide, and methanol.^[6] This process is notable for its atom economy and directness.

Causality of Experimental Design:

- **Catalyst:** A Group VIII metal, specifically palladium, is chosen for its proven efficacy in catalyzing carbonylation reactions. It facilitates the insertion of carbon monoxide into the organic substrate.^[6]
- **Co-promoters:** A hydrogen halide and an arylarsine are used as co-promoters. The halide source (e.g., hydrogen chloride) aids in the catalytic cycle, while the arylarsine ligand stabilizes the palladium complex, preventing its decomposition and enhancing selectivity.^[6]

- Reaction Conditions: The reaction is conducted under elevated temperature (90-135 °C) and pressure (1350-3500 psi) to ensure sufficient reactivity of the gaseous carbon monoxide and to maintain the reactants in the liquid phase.[\[6\]](#)

Experimental Protocol: Synthesis of Methyl 4-Oxobutanoate

The following protocol is adapted from patented literature and serves as a robust starting point.
[\[6\]](#)

- Reactor Preparation: Flush a high-pressure Hastelloy Parr reactor (e.g., 70 mL) equipped with a glass liner and magnetic stirrer with an inert gas (e.g., nitrogen).
- Catalyst Loading: Charge the liner with 9.6 g of methanol containing 0.6 g of anhydrous hydrogen chloride, 0.65 g of triphenylarsine, and 0.5 g of 5% palladium supported on alumina.
- Substrate Addition: Cool the charged liner in an ice bath. Slowly add 4.3 g of acrolein to the stirred mixture.
- Reaction Execution: Seal the reactor. Pressurize with carbon monoxide to approximately 1500 psi. Heat the reactor to 110 °C. The pressure will increase as the temperature rises. Maintain the reaction for 2-4 hours.
- Work-up and Isolation: After cooling and venting the reactor, the resulting mixture can be analyzed and purified. The primary product, methyl 4-oxobutanoate, can be isolated via fractional distillation under reduced pressure.

Synthesis Workflow Diagram

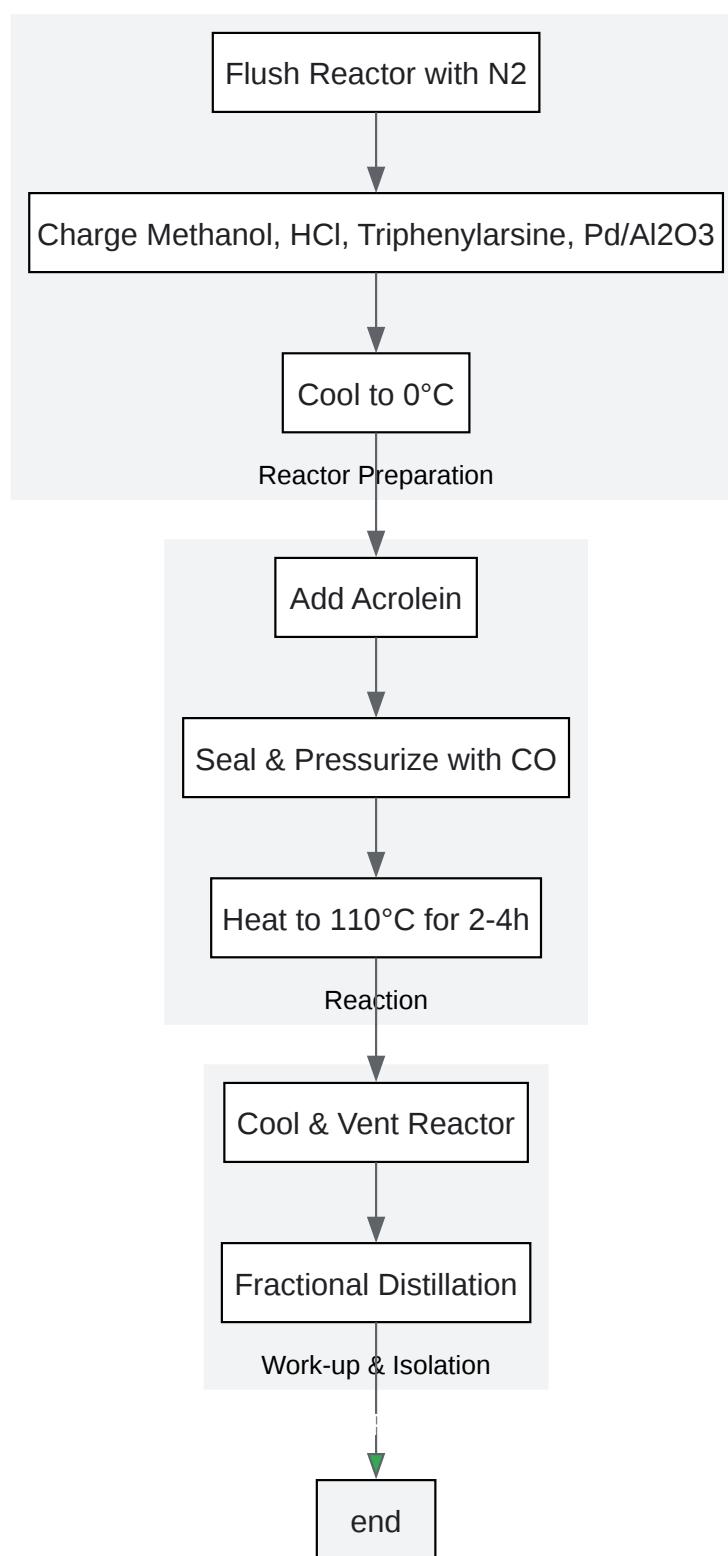


Diagram 1: Synthesis Workflow

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Caption: Diagram 1: Synthesis Workflow.

Chemical Reactivity and Synthetic Applications

The synthetic power of methyl 4-oxobutanoate stems from the orthogonal reactivity of its two functional groups. The aldehyde is a potent electrophile for nucleophilic additions and condensation reactions, while the ester provides a handle for hydrolysis, transesterification, or reduction.

Key Reaction Pathways

- **Reductive Hydrogenation:** The molecule can be selectively hydrogenated. Using catalysts like Raney nickel or palladium on carbon yields gamma-butyrolactone, a valuable solvent and intermediate. In contrast, using a copper chromite catalyst can achieve full reduction to 1,4-butanediol, a key monomer for polyesters and polyurethanes.[6]
- **Asymmetric Synthesis:** It serves as a prochiral substrate in stereoselective reactions. For instance, a chiral secondary amine-catalyzed self-Mannich reaction is used in the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids.[3]
- **Henry Reaction (Nitroaldol Addition):** The Cu(I)-catalyzed enantioselective addition of nitromethane to the aldehyde group, followed by hydrogenation, leads to the formation of (S)-5-hydroxypiperidin-2-one, a valuable chiral lactam for pharmaceutical synthesis.[3]

Reaction Pathways Diagram

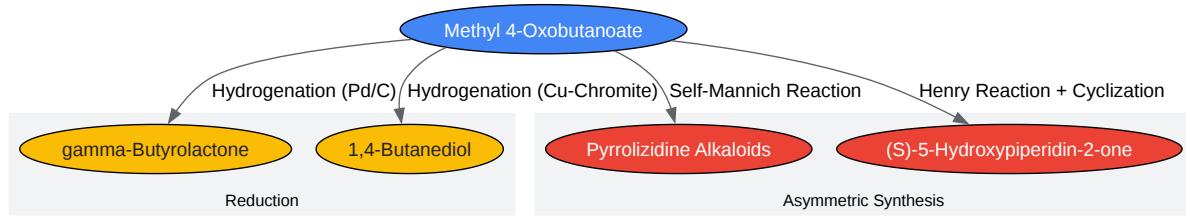


Diagram 2: Key Reaction Pathways

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Caption: Diagram 2: Key Reaction Pathways.

Role in Drug Discovery and Development

Beyond its role as a simple building block, methyl 4-oxobutanoate is an important intermediate in the synthesis of complex pharmaceutical agents.^{[3][6]} Furthermore, the methyl ester functionality itself is a key feature in medicinal chemistry, often referred to as the "magic methyl" effect.^[7] Introducing a methyl group can profoundly modulate a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics by:^{[7][8]}

- Improving Metabolic Stability: Blocking sites of metabolic attack.
- Enhancing Binding Affinity: Through favorable hydrophobic interactions in a protein's active site.
- Modulating Solubility and Conformation: Affecting absorption and bioavailability.

The use of methyl 4-oxobutanoate provides a direct route to incorporate this valuable functionality into drug candidates.

Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is a pillar of trustworthy and reproducible science. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing methyl 4-oxobutanoate.

Protocol: Reverse-Phase HPLC Analysis

This protocol is designed for purity assessment and is adaptable for mass spectrometry (MS) detection.^[2]

- System Preparation: Use a standard HPLC system with a UV detector.
- Column: Newcrom R1 reverse-phase column or equivalent C18 column.^[2]
- Mobile Phase A: Acetonitrile (MeCN).
- Mobile Phase B (for UV detection): Water with 0.1% Phosphoric Acid.

- Mobile Phase B (for MS detection): Water with 0.1% Formic Acid. Causality: Phosphoric acid is a non-volatile buffer that is excellent for UV detection but will contaminate an MS ion source. Volatile formic acid is used for MS compatibility.[2]
- Gradient: Run a suitable gradient from high aqueous content to high organic content to elute the analyte. A typical starting point would be 5% MeCN, ramping to 95% MeCN over 10-15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (for the carbonyl chromophore).
- Sample Preparation: Dissolve a small amount of methyl 4-oxobutanoate in the initial mobile phase composition.

Spectroscopic Data Summary

Spectroscopic data confirms the molecular structure.

Technique	Key Data Points
¹ H NMR	Protons adjacent to the aldehyde (~9.8 ppm), methyl ester protons (~3.7 ppm), and two methylene groups (~2.6-2.8 ppm).
¹³ C NMR	Carbonyl carbons for the aldehyde (~202 ppm) and ester (~173 ppm), and the methyl ester carbon (~52 ppm).[1]
IR	Strong C=O stretching frequencies around 1740 cm^{-1} (ester) and 1725 cm^{-1} (aldehyde).

Safety, Handling, and Storage

Methyl 4-oxobutanoate is an irritant and requires careful handling to ensure personnel safety.

- Hazard Identification: GHS classification indicates it causes skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation.[1][3] The GHS pictogram is

GHS07 (Warning).

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.^[3] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
- Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
- Storage: Store in a tightly sealed container in a cool, well-ventilated area.^[3] Recommended storage is at refrigerated temperatures (2-8°C) to minimize degradation and vapor pressure.^[4]

By understanding the chemical nature, synthetic pathways, reactivity, and safety protocols associated with methyl 4-oxobutanoate, researchers and drug development professionals can confidently and effectively leverage this valuable compound in their work.

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